N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazinan and indole moieties suggests that it may exhibit interesting biological activities.
Preparation Methods
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiazinan Ring: This can be achieved by reacting an appropriate amine with sulfur and carbon dioxide under controlled conditions.
Introduction of the Indole Group: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative and a halogenated precursor.
Final Assembly: The final step involves the coupling of the thiazinan and indole intermediates to form the desired compound.
Chemical Reactions Analysis
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The thiazinan ring may interact with sulfur-containing enzymes, while the indole moiety can bind to specific receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide can be compared with other similar compounds, such as:
3-(1,1-Dioxido-4-phenyl-1,2-thiazinan-2-yl)-5-(ethylamino)-N-[3-hydroxy-4-(isopropylamino)-1-phenyl-2-butanyl]benzamide: This compound also features a thiazinan ring but has different substituents, which may result in different biological activities.
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid: This compound has a similar thiazinan ring but lacks the indole moiety, which may affect its overall properties and applications.
Properties
Molecular Formula |
C21H22FN3O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(6-fluoroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-7-6-16-8-11-24(20(16)14-17)12-9-21(26)23-18-4-3-5-19(15-18)25-10-1-2-13-29(25,27)28/h3-8,11,14-15H,1-2,9-10,12-13H2,(H,23,26) |
InChI Key |
BHZIMFXUNSGUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.